molecular formula C27H28N2O2S B10928536 (2E)-3-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

(2E)-3-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B10928536
M. Wt: 444.6 g/mol
InChI Key: CYSLGLDJAFWMBY-RIYZIHGNSA-N
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Description

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE is a complex organic compound that features a combination of methoxy, pyridylsulfanyl, and piperidinophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and perform a series of reactions including condensation, reduction, and substitution reactions. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE can undergo various types of chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The methoxy and pyridylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE
  • **(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H28N2O2S

Molecular Weight

444.6 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H28N2O2S/c1-31-26-15-9-21(19-23(26)20-32-27-7-3-4-16-28-27)8-14-25(30)22-10-12-24(13-11-22)29-17-5-2-6-18-29/h3-4,7-16,19H,2,5-6,17-18,20H2,1H3/b14-8+

InChI Key

CYSLGLDJAFWMBY-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=N4

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=N4

Origin of Product

United States

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